![molecular formula C9H15ClN4 B15243764 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triazol-1-yl)-8-azabicyclo[321]octane;hydrochloride is a compound that features a triazole ring attached to an azabicyclooctane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride typically involves the cycloaddition of alkyl azides onto enol ethers under solventless conditions . This method allows for the formation of the triazole ring, which is a key feature of the compound. The reaction can be scaled up and is efficient in producing the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to facilitate the reaction between N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and various amines . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the azabicyclooctane structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dibromisocyanuric acid and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives and modified azabicyclooctane structures, which can have different chemical and physical properties.
Aplicaciones Científicas De Investigación
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of materials with specific properties, such as high thermal stability and unique electronic characteristics
Mecanismo De Acción
The mechanism of action of 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The azabicyclooctane structure provides additional binding sites and can influence the overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives and azabicyclooctane structures, such as:
- 3-Nitro-1,2,4-triazol-5-one (NTO)
- 1,2,3-Triazole derivatives
Uniqueness
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride is unique due to its combination of the triazole ring and the azabicyclooctane structure.
Propiedades
Fórmula molecular |
C9H15ClN4 |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13;/h3-4,7-9,11H,1-2,5-6H2;1H |
Clave InChI |
IJANANHGZDKOEV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1N2)N3C=CN=N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


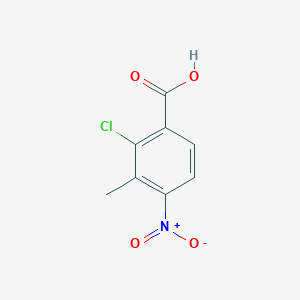
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
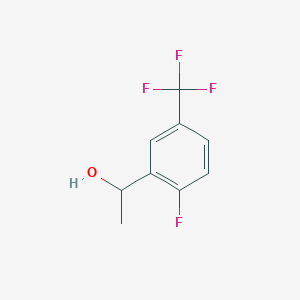

![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
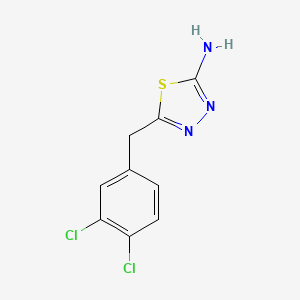
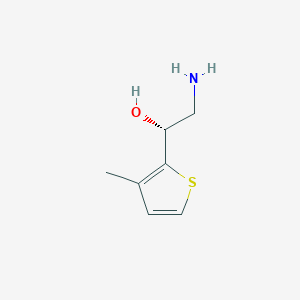
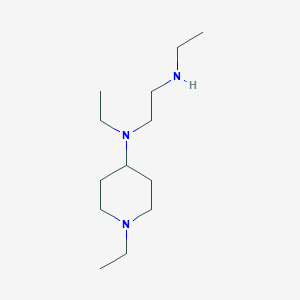
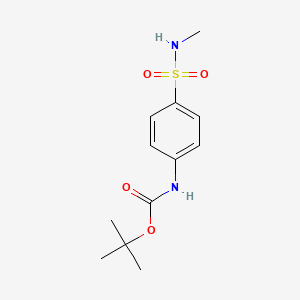
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
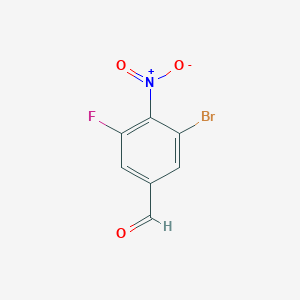
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
![1,2-Di([1,1'-biphenyl]-2-yl)ethanone](/img/structure/B15243763.png)
